molecular formula C7H4ClNOS B12873085 2-Chlorobenzo[d]oxazole-6-thiol

2-Chlorobenzo[d]oxazole-6-thiol

Katalognummer: B12873085
Molekulargewicht: 185.63 g/mol
InChI-Schlüssel: SAJDGOVWWSQQHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chlorobenzo[d]oxazole-6-thiol is a heterocyclic compound characterized by a benzoxazole ring substituted with a chlorine atom at the second position and a thiol group at the sixth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[d]oxazole-6-thiol typically involves the cyclization of appropriate precursors. One common method starts with the reaction of ortho-aminophenol with carbon disulfide in the presence of a base to form 2-mercaptobenzoxazole. Chlorination of this intermediate with thionyl chloride or phosphorus pentachloride yields this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chlorobenzo[d]oxazole-6-thiol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The thiol group can be oxidized to form disulfides or sulfonic acids, while reduction can convert it back to the thiol form.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2) are employed.

    Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution Products: Various substituted benzoxazoles depending on the nucleophile used.

    Oxidation Products: Disulfides or sulfonic acids.

    Reduction Products: Thiol derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chlorobenzo[d]oxazole-6-thiol has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Chlorobenzo[d]oxazole-6-thiol exerts its effects varies depending on the application:

Vergleich Mit ähnlichen Verbindungen

    2-Mercaptobenzoxazole: Lacks the chlorine substitution, which can affect its reactivity and biological activity.

    2-Chlorobenzothiazole: Similar structure but with a sulfur atom in place of the oxygen in the benzoxazole ring, leading to different chemical properties and applications.

Uniqueness: 2-Chlorobenzo[d]oxazole-6-thiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its biological activity make it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C7H4ClNOS

Molekulargewicht

185.63 g/mol

IUPAC-Name

2-chloro-1,3-benzoxazole-6-thiol

InChI

InChI=1S/C7H4ClNOS/c8-7-9-5-2-1-4(11)3-6(5)10-7/h1-3,11H

InChI-Schlüssel

SAJDGOVWWSQQHR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1S)OC(=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.